2,3-Difluoro-4-formylbenzonitrile 2,3-Difluoro-4-formylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616388
InChI: InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H
SMILES: C1=CC(=C(C(=C1C=O)F)F)C#N
Molecular Formula: C8H3F2NO
Molecular Weight: 167.11 g/mol

2,3-Difluoro-4-formylbenzonitrile

CAS No.:

Cat. No.: VC13616388

Molecular Formula: C8H3F2NO

Molecular Weight: 167.11 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-formylbenzonitrile -

Specification

Molecular Formula C8H3F2NO
Molecular Weight 167.11 g/mol
IUPAC Name 2,3-difluoro-4-formylbenzonitrile
Standard InChI InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H
Standard InChI Key URRJIMPUCOMMTD-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C=O)F)F)C#N
Canonical SMILES C1=CC(=C(C(=C1C=O)F)F)C#N

Introduction

Chemical Identity and Structural Characteristics

2,3-Difluoro-4-formylbenzonitrile (CAS: 717883-41-5) is a fluorinated aromatic compound with the molecular formula C₈H₃F₂NO and a molecular weight of 167.11 g/mol . Its structure features a benzene ring substituted with two fluorine atoms at the 2- and 3-positions, a formyl (-CHO) group at the 4-position, and a nitrile (-CN) group at the 1-position (Figure 1). The IUPAC name is 2,3-difluoro-4-formylbenzonitrile, and its SMILES notation is C1=CC(=C(C(=C1C=O)F)F)C#N .

The compound’s planar geometry and electron-withdrawing substituents (fluorine, nitrile, and aldehyde) contribute to its reactivity, making it a valuable intermediate in organic synthesis. Density functional theory (DFT) calculations suggest a dihedral angle of ~49° between the benzaldehyde and benzonitrile moieties, which influences its electronic properties .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Melting Point52–53°C
Boiling Point273.1°C (predicted)
Density1.35 ± 0.1 g/cm³
LogP (Partition Coefficient)3.36
SolubilitySoluble in DMSO, DMF, THF

The compound exhibits moderate lipophilicity (LogP = 3.36), enabling its use in both polar and nonpolar reaction media . Its solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) facilitates applications in pharmaceutical and materials chemistry .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.27 (s, 1H, CHO), 8.25 (t, J = 7.2 Hz, 1H), 7.14 (dd, J = 8.4, 9.6 Hz, 1H) .

  • ¹³C NMR: δ 191.2 (CHO), 136.5–115.8 (aromatic carbons), 117.3 (CN) .

  • IR (cm⁻¹): 2220 (C≡N), 1705 (C=O), 1580 (C-F) .

Applications in Industry and Research

Pharmaceuticals

The compound serves as a key intermediate in synthesizing CRK12 kinase inhibitors for treating African trypanosomiasis. Demethylated derivatives show IC₅₀ values of 3.2–37.6 nM against Trypanosoma congolense, with selectivity indices (SI) exceeding 40 . Its fluorine atoms enhance metabolic stability and blood-brain barrier penetration, critical for antiparasitic agents .

Agrochemicals

In herbicide development, 2,3-difluoro-4-formylbenzonitrile is functionalized into succinate dehydrogenase inhibitors (SDHIs). Fluorine’s electronegativity improves binding to fungal cytochrome bc₁ complexes, reducing resistance in Fusarium species .

Materials Science

The compound is integral to thermally activated delayed fluorescence (TADF) emitters in OLEDs. Derivatives like 2tCzBzCN exhibit horizontal molecular orientation, achieving external quantum efficiencies (EQE) >15% in green-emitting devices . Its nitrile group facilitates π-stacking, enhancing charge transport in liquid crystals .

ParameterClassificationSource
Acute Toxicity (Oral)Harmful (LD₅₀ > 2,000 mg/kg)
Skin IrritationCategory 2
Ocular ToxicitySerious eye damage
Environmental ImpactNot biodegradable (BCF < 100)

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling . Waste disposal must comply with EPA guidelines due to persistent fluorinated metabolites .

Regulatory Status

  • REACH: Registered under EC 1907/2006; no restrictions apply .

  • HS Code: 2913.00.90 (halogenated derivatives of aromatic nitriles) .

  • Tariffs: Most Favored Nation (MFN) duty rate of 5.5% .

Recent Advances and Future Directions

Recent studies highlight its role in covalent organic frameworks (COFs) for gas storage. Fluorine’s polarizability enhances CO₂ adsorption capacity (up to 12.7 mmol/g at 298 K) . In medicinal chemistry, prodrug derivatives are being explored to mitigate hERG channel inhibition (IC₅₀ = 6.64 µM), addressing cardiotoxicity concerns .

Future research aims to optimize synthetic yields via flow chemistry and explore photocatalytic C-F functionalization for greener production .

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